molecular formula C18H21N3O2 B1332483 (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine CAS No. 337925-60-7

(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine

Cat. No.: B1332483
CAS No.: 337925-60-7
M. Wt: 311.4 g/mol
InChI Key: GAHJUOIVAKWIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine (CAS 337925-60-7) is a benzimidazole-derivative compound supplied for research and development purposes. The benzimidazole core is a privileged structure in medicinal chemistry, known as a pharmacophore for its isosteric similarity to naturally occurring nucleotides, which allows it to interact with a variety of biological polymers . This enables the synthesis of numerous derivatives with a broad spectrum of pharmacological activities and promising bioavailability and safety profiles . Compounds based on the benzimidazole scaffold have demonstrated significant biological potential, including antimicrobial, antiviral, anticancer, antihypertensive, and anti-inflammatory activities . The specific substitution pattern on this particular amine-functionalized benzimidazole compound makes it a valuable synthon for exploring new structure-activity relationships (SAR) and developing novel bioactive molecules . This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12-20-15-10-14(6-7-16(15)21(12)2)19-11-13-5-8-17(22-3)18(9-13)23-4/h5-10,19H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHJUOIVAKWIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354104
Record name (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203722
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

337925-60-7
Record name (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or their equivalents under acidic or oxidative conditions. For 1,2-dimethyl substitution, methyl groups are introduced either by using appropriately substituted o-phenylenediamines or by methylation post-ring formation.

Coupling with 3,4-Dimethoxybenzyl Electrophiles

The key step involves the nucleophilic substitution of the 5-amino benzimidazole with 3,4-dimethoxybenzyl halides (commonly bromides or chlorides) to form the target amine linkage. This reaction is typically performed under reflux in polar solvents such as ethanol or DMF, often in the presence of a base to scavenge the released acid.

Detailed Preparation Methods

Method A: Direct N-Benzylation of 5-Amino-1,2-dimethylbenzimidazole

Step Reagents & Conditions Description Yield (%) Notes
1 5-Amino-1,2-dimethyl-1H-benzimidazole + 3,4-dimethoxybenzyl bromide Reflux in ethanol with base (e.g., K2CO3) for 4-6 hours 60-70% Purification by silica gel chromatography; solvent removal by rotary evaporation
2 Purification Column chromatography (ethyl acetate/hexane) - Recrystallization from ethanol to obtain pure product

This method is supported by analogous syntheses of benzimidazole derivatives where amines are alkylated with benzyl halides under reflux conditions in ethanol, yielding moderate to good yields (around 61.2% reported for similar compounds).

Method B: Copper(I)-Catalyzed Ullmann-Type Coupling

Step Reagents & Conditions Description Yield (%) Notes
1 5-Amino-1,2-dimethylbenzimidazole + 3,4-dimethoxybenzyl bromide CuI (0.1 eq), 8-hydroxyquinoline (0.15 eq), Cs2CO3 (2.5 eq), tert-butanol, 90-110°C, sealed tube, 16 h 65-75% Purification by column chromatography with DCM/MeOH/NH4OH mixture

This copper-catalyzed method enhances coupling efficiency and selectivity, as demonstrated in the synthesis of various substituted benzimidazole derivatives. The use of copper(I) iodide and ligands like 8-hydroxyquinoline facilitates the C-N bond formation under relatively mild conditions.

Method C: Reductive Amination Approach

An alternative approach involves reductive amination of 5-amino-1,2-dimethylbenzimidazole with 3,4-dimethoxybenzaldehyde:

Step Reagents & Conditions Description Yield (%) Notes
1 5-Amino-1,2-dimethylbenzimidazole + 3,4-dimethoxybenzaldehyde Stirring in ethanol with NaBH3CN or NaBH4 as reducing agent, room temperature to reflux, 4-8 h 55-65% Requires careful pH control to avoid side reactions

This method allows direct formation of the secondary amine linkage without the need for benzyl halides, offering a potentially cleaner route with fewer byproducts.

Research Findings and Optimization Data

Reaction Yields and Conditions Summary

Method Solvent Catalyst/Base Temperature Time Yield (%) Purification
Direct N-Benzylation Ethanol K2CO3 Reflux (78°C) 4-6 h 60-70 Silica gel chromatography, recrystallization
Copper-Catalyzed Coupling tert-Butanol CuI, 8-hydroxyquinoline, Cs2CO3 90-110°C 16 h 65-75 Column chromatography (DCM/MeOH/NH4OH)
Reductive Amination Ethanol NaBH3CN or NaBH4 RT to reflux 4-8 h 55-65 Chromatography

Purity and Characterization

  • Purity is typically confirmed by NMR (1H and 13C), mass spectrometry (ESI-MS), and melting point analysis.
  • For example, 1H NMR signals for methyl groups on benzimidazole appear as singlets near 3.0 ppm, aromatic protons between 6.0-7.5 ppm, and methoxy groups as singlets near 3.7-3.9 ppm.
  • Mass spectrometry confirms molecular ion peaks consistent with the molecular weight (~323 g/mol for the dimethoxy derivative).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy groups on the benzyl ring can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

  • Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, where various alkyl or acyl groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.

Major Products

    Oxidation Products: 3,4-dimethoxybenzaldehyde, 3,4-dimethoxybenzoic acid.

    Reduction Products: Corresponding amines from nitro compounds.

    Substitution Products: Various N-alkyl or N-acyl benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Medically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with biological macromolecules such as proteins or nucleic acids. They can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking or blocking natural ligands.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

(a) (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine (CAS: 330828-87-0)
  • Structural Difference : The benzyl group here has 2,3-dimethoxy substituents instead of 3,4-dimethoxy.
  • Steric Hindrance: The proximity of the 2-methoxy group to the benzimidazole core may introduce steric clashes in tight-binding pockets .
(b) (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine
  • Structural Difference : The benzyl group is substituted with a single 4-ethoxy group instead of 3,4-dimethoxy.
  • Implications :
    • Lipophilicity : Ethoxy is more lipophilic than methoxy, which could enhance membrane permeability but reduce water solubility.
    • Bulkiness : The larger ethoxy group may limit conformational flexibility, affecting interactions with planar binding sites .

Variations in Benzimidazole Substitution

(a) 1-(3-Methylphenyl)-1H-benzimidazol-5-amine
  • Structural Difference : Replaces the benzylamine group with a 3-methylphenyl substituent and lacks methyl groups on the benzimidazole nitrogen.
  • Implications: Reduced Stability: The absence of methyl groups on the benzimidazole nitrogen may increase susceptibility to metabolic oxidation.
(b) N-[(1H-benzimidazol-2-yl) methyl]-5-phenyl-1,3,4-thiadiazol-2-amine
  • Structural Difference : Incorporates a thiadiazole ring instead of the benzyl group.
  • Rigidity: The planar thiadiazole ring could restrict conformational freedom compared to the flexible benzylamine group .

Theoretical Implications for Bioactivity

  • 3,4-Dimethoxy vs. 2,3-Dimethoxy : The 3,4-dimethoxy pattern in the target compound is analogous to the veratrole moiety, commonly associated with serotonin receptor modulation. This substitution may favor π-stacking interactions in aromatic binding pockets compared to 2,3-dimethoxy .
  • 1,2-Dimethyl Benzimidazole : The dual methyl groups likely improve metabolic stability by blocking oxidative degradation at the nitrogen positions, a limitation observed in the 1-methyl analog .
  • Ethoxy vs. Methoxy : The ethoxy group’s increased lipophilicity could enhance blood-brain barrier penetration but may reduce aqueous solubility, necessitating formulation adjustments for in vivo applications .

Biological Activity

(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine is a complex organic compound notable for its potential biological activities. With a molecular formula of C18H21N3O2 and a molecular weight of 311.38 daltons, this compound features a benzimidazole core, which is known for its presence in various bioactive molecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes:

  • Benzimidazole Core : A significant component in medicinal chemistry.
  • Methoxy Groups : Two methoxy groups on the benzyl ring enhance its chemical properties.
  • Methyl Groups : Two methyl groups on the benzimidazole ring contribute to its unique activity profile.

Biological Activity Overview

Research indicates that compounds with a benzimidazole core exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various pathogens:

CompoundActivity TypeTarget OrganismsReference
Benzimidazole DerivativesAntibacterialGram-positive and Gram-negative bacteria
(3,4-Dimethoxy-benzyl) DerivativesAntifungalFungi such as Candida and Aspergillus

The biological activity of this compound is thought to arise from its interaction with biological macromolecules. The mechanisms include:

  • Enzyme Inhibition : Compounds can bind to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : They may mimic or block natural ligands at receptor sites.

Case Studies

Several studies have explored the biological effects of benzimidazole derivatives:

  • Anticancer Activity : Research has indicated that certain benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in tumor cells.
  • Antiviral Properties : Some studies suggest that benzimidazole derivatives can interfere with viral replication processes. The structural features of this compound may enhance its effectiveness against specific viral targets.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity:

Structural FeatureImpact on Activity
Benzimidazole CoreEssential for pharmacological effects
Methoxy SubstituentsEnhance solubility and bioavailability
Methyl GroupsInfluence binding affinity and specificity

Q & A

Basic: What are the recommended synthetic routes for (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 1,2-dimethyl-1H-benzimidazol-5-amine with 3,4-dimethoxybenzyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaH or K₂CO₃) at 60–80°C for 6–12 hours . Optimization includes:

  • Solvent selection : DMF enhances solubility but may require rigorous purification to avoid side reactions.
  • Catalysis : Adding catalytic iodine improves regioselectivity in benzimidazole alkylation .
  • Yield monitoring : Use TLC (silica gel, eluent: EtOAc/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) to track progress.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, benzyl CH₂ at δ 4.3–4.5 ppm) .
  • X-ray crystallography : Use SHELX programs for structure refinement. ORTEP-3 can visualize hydrogen-bonding networks, critical for understanding molecular packing .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from assay variability or differential target interactions. Mitigation strategies include:

  • Standardized assays : Use cell lines with consistent expression of suspected targets (e.g., kinase or GPCR panels).
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies. For example, discrepancies in cytotoxicity (e.g., IC₅₀ = 10 µM vs. 50 µM) may reflect differences in ATP levels in viability assays .
  • Computational docking : Use AutoDock Vina to model interactions with biological targets (e.g., benzimidazole binding to kinase active sites) .

Advanced: What experimental designs are recommended for studying hydrogen-bonding interactions in this compound?

Answer:

  • Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H⋯O bonds between benzimidazole NH and methoxy groups) .
  • Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and predict stability in polymorphs .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen-bond density.

Advanced: How can environmental impact assessments be integrated into early-stage research?

Answer:

  • Fate studies : Use OECD 106 (adsorption-desorption) to evaluate soil mobility. Log Kow values (estimated via EPI Suite) predict bioaccumulation potential .
  • Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202) at 1–100 µM concentrations.
  • Degradation pathways : Simulate photolysis (UV-Vis irradiation in aqueous solutions) or hydrolysis (pH 4–9 buffers) to identify persistent metabolites .

Basic: What are the common functionalization strategies for modifying this compound’s benzimidazole core?

Answer:

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the C4 position of benzimidazole.
  • Palladium catalysis : Suzuki coupling to introduce aryl/heteroaryl groups at C2 .
  • Oxidation : Use mCPBA to generate N-oxide derivatives, altering electronic properties .

Advanced: What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 inhibition.
  • MD simulations : GROMACS for studying membrane permeation (e.g., interaction with lipid bilayers).
  • QSAR models : Train on benzimidazole derivatives to correlate structural features (e.g., methoxy groups) with clearance rates .

Basic: How can researchers validate the purity of synthesized batches?

Answer:

  • HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA); purity >98% required for biological testing.
  • Elemental analysis : Match experimental C/H/N percentages to theoretical values (error margin <0.4%).
  • Melting point : Compare to literature values (±2°C); deviations suggest impurities or polymorphism .

Advanced: What strategies address low solubility in aqueous assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Salt formation : React with oxalic acid (as in benzo[1,3]dioxol derivatives) to improve crystallinity and solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation method) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) .
  • Biological testing : Profile against target panels (e.g., kinase inhibition, antimicrobial activity).
  • 3D-QSAR : Use CoMFA or CoMSIA to map steric/electronic requirements for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.